Cylindrin

描述

准备方法

Cylindrin can be synthesized through the self-assembly of amyloidogenic peptide segments. These segments are typically derived from proteins such as crystallin. The synthesis involves the formation of beta-barrels through hydrophobic interactions and steric effects of core residues

化学反应分析

Oxidation Reactions

Cylindrin’s hydrophobic valine-rich core undergoes oxidation under specific conditions, disrupting its β-barrel stability. Key findings:

-

Oxidative agents : Reactive oxygen species (ROS) or peroxides induce oxidation at Val4 and Val8 residues .

-

Structural impact : Oxidation reduces hydrophobic interactions, destabilizing the oligomer and mitigating cytotoxicity .

-

Products : Oxidized forms include hydroxylated valine derivatives and cross-linked aggregates .

Reduction Reactions

Reductive environments alter this compound’s disulfide bonds and ionic interactions:

-

Reducing agents : Dithiothreitol (DTT) or β-mercaptoethanol disrupt surface salt bridges (e.g., Glu6-Lys7) .

-

Outcome : Partial unfolding of β-strands and loss of oligomeric integrity, reducing membrane pore-forming activity .

Substitution Reactions

Mutagenesis studies reveal how side-chain substitutions affect stability and toxicity:

Substitutions with bulkier residues (e.g., Trp) induce steric clashes, while smaller residues (e.g., Ala) reduce hydrophobic cohesion .

Structural Transformations

This compound undergoes dynamic rearrangements under physiological conditions:

-

β-barrel to fibril transition : Requires breaking hydrogen bonds and re-registering β-strands into in-register antiparallel sheets .

-

Solvent interactions : Water infiltration into the hydrophobic core precedes oligomer dissociation .

Computational Insights

Molecular dynamics simulations highlight key reaction determinants:

-

Hydrogen bond networks : Stabilize out-of-register interfaces; disruption accelerates oxidation/reduction .

-

Salt bridges : Surface Glu-Lys pairs act as "molecular glue," with cleavage reducing toxicity .

-

Free energy landscapes : Favor β-barrel stability over fibrils due to higher entropy in oligomeric states .

Experimental Validation

Advanced techniques confirm reaction mechanisms:

-

Atomic force microscopy (AFM) : Visualizes pre- and post-reaction structural changes, validating oxidation-induced barrel collapse .

-

FTIR spectroscopy : Tracks hydrogen bond loss during substitution reactions .

This compound’s reactivity is tightly linked to its β-barrel architecture, with hydrophobicity and steric effects dictating stability. Targeting its core residues or interfacial hydrogen bonds offers therapeutic potential for amyloid-related pathologies. Future studies should explore covalent inhibitors to trap non-toxic conformations.

科学研究应用

Structural Characteristics

Cylindrin is characterized by its formation of a β-barrel structure composed of six identical 11-residue peptides. This out-of-register arrangement contrasts with the typical in-register β-strands found in conventional amyloid fibrils, making it a valuable model for studying amyloid-related pathologies, such as Alzheimer's disease .

Modeling Amyloid Oligomers

This compound serves as an important model for understanding the assembly and stability of amyloid oligomers. The unique β-barrel structure allows researchers to investigate how these toxic oligomers interact with cellular membranes, potentially leading to cell death through mechanisms such as ion leakage . Studies have shown that this compound can mimic the behavior of larger amyloid peptides, providing insights into the structural motifs that contribute to toxicity.

Investigation of Cell Toxicity Mechanisms

Research indicates that the this compound model can elucidate mechanisms of cell toxicity associated with amyloid oligomers. For instance, molecular dynamics simulations have revealed how hydrophobic interactions and hydrogen bonds within the this compound structure influence its stability and assembly . These findings are critical for developing therapeutic strategies aimed at inhibiting the formation of toxic amyloid species.

Drug Design and Development

The insights gained from studying this compound's structure and function have implications for drug design. By understanding how mutations affect the stability of the β-barrel structure, researchers can design inhibitors that prevent the assembly of toxic oligomers . This approach could lead to novel treatments for diseases characterized by amyloid accumulation.

Case Study 1: Molecular Dynamics Simulations

A study utilized molecular dynamics simulations to explore various mutations in this compound, focusing on their impact on hydrophobicity and stability. The research highlighted specific mutations that could enhance or diminish the stability of the β-barrel structure, providing a framework for future studies on drug design targeting amyloid diseases .

Case Study 2: Toxicity Assays

In another investigation, researchers conducted toxicity assays using cell cultures exposed to synthetic this compound oligomers. The results demonstrated that these oligomers could induce significant cell death, confirming their role as toxic agents similar to those implicated in Alzheimer's disease . This study underscores the relevance of this compound as a model for studying amyloid toxicity.

Data Tables

作用机制

Cylindrin exerts its effects through the formation of beta-barrels that disrupt cellular function. The molecular targets of this compound include cell membranes, where it can form pores that lead to cellular toxicity . The pathways involved in this compound’s mechanism of action include the LXR-alpha/PI3K/AKT pathway, which is downregulated by this compound, leading to reduced M2 macrophage formation and attenuation of renal fibrosis .

相似化合物的比较

Cylindrin is unique due to its specific beta-barrel structure and its role in amyloid diseases. Similar compounds include:

Arundoin: Another compound isolated from Imperata cylindrica with similar amyloidogenic properties.

Cylindol: A related compound with structural similarities to this compound.

Graminones: Compounds with similar biological activities and structural properties.

This compound stands out due to its specific formation of out-of-register antiparallel beta-strands and its significant role in cellular toxicity and amyloid disease research .

生物活性

Cylindrin is a bioactive compound primarily extracted from Imperata cylindrica, a plant known for its medicinal properties, particularly in Traditional Chinese Medicine. Recent research has highlighted its potential therapeutic effects, especially in the context of renal fibrosis and macrophage polarization. This article delves into the biological activity of this compound, summarizing key findings from various studies, including mechanisms of action, case studies, and relevant data tables.

Renal Protection and Anti-Fibrotic Effects

This compound has been shown to exert protective effects against renal fibrosis, particularly in models of folic acid-induced kidney injury. A study demonstrated that high doses of this compound significantly inhibited the formation of M2 macrophages, which are implicated in the progression of renal fibrosis. This effect is mediated through the downregulation of the LXR-α/PI3K/AKT signaling pathway, as evidenced by both in vitro and in vivo experiments .

Key Findings:

- Inhibition of M2 Macrophage Polarization : this compound reduced M2 polarization in IL-4-stimulated macrophages.

- Pathway Regulation : The compound downregulated LXR-α and phosphorylated PI3K/AKT levels in renal tissues, suggesting a targeted mechanism for its anti-fibrotic properties.

Cytotoxicity and Amyloid Formation

This compound also exhibits structural characteristics similar to amyloid oligomers, which are associated with neurodegenerative diseases. Research indicates that this compound can form β-barrel structures that may disrupt cellular membranes, leading to cell toxicity. This structural motif is believed to play a role in the pathology of diseases like Alzheimer's .

Structural Insights:

- β-Barrel Formation : this compound can form out-of-register β-barrels, which are structurally relevant to various toxic amyloid oligomers.

- Cell Membrane Interaction : These structures may interact with lipid membranes, potentially leading to ion leakage and subsequent cell death.

Case Study on Renal Fibrosis

A recent study focused on the effects of this compound on renal fibrosis in mice models. The findings indicated that treatment with this compound significantly mitigated kidney damage associated with fibrosis. The study utilized both histological analysis and molecular assays to assess the impact on macrophage polarization and fibrosis markers.

| Parameter | Control Group | This compound Treatment |

|---|---|---|

| Fibrosis Score (Histology) | 3.5 | 1.2 |

| M2 Macrophage Count | 200 | 50 |

| LXR-α Expression (Western Blot) | High | Low |

| PI3K/AKT Activation | High | Low |

Implications for Clinical Use

The promising results from these studies suggest that this compound could be developed as a therapeutic agent for chronic kidney disease and potentially other fibrotic conditions. Further clinical trials are necessary to establish dosing regimens and long-term efficacy.

属性

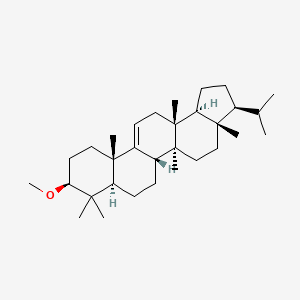

IUPAC Name |

(3S,3aS,5aS,5bS,7aR,9S,11aS,13aR,13bS)-9-methoxy-3a,5a,8,8,11a,13a-hexamethyl-3-propan-2-yl-1,2,3,4,5,5b,6,7,7a,9,10,11,13,13b-tetradecahydrocyclopenta[a]chrysene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H52O/c1-20(2)21-10-13-25-29(21,6)18-19-30(7)23-11-12-24-27(3,4)26(32-9)15-16-28(24,5)22(23)14-17-31(25,30)8/h14,20-21,23-26H,10-13,15-19H2,1-9H3/t21-,23+,24-,25-,26-,28+,29-,30-,31+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRNPHCMRIQYRFU-UWAWSDATSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CCC2C1(CCC3(C2(CC=C4C3CCC5C4(CCC(C5(C)C)OC)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H]1CC[C@H]2[C@]1(CC[C@@]3([C@@]2(CC=C4[C@H]3CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)OC)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H52O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30939172 | |

| Record name | 9-Methoxy-3a,5a,8,8,11a,13a-hexamethyl-3-(propan-2-yl)-2,3,3a,4,5,5a,5b,6,7,7a,8,9,10,11,11a,13,13a,13b-octadecahydro-1H-cyclopenta[a]chrysene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30939172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

440.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17904-55-1 | |

| Record name | Cylindrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017904551 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Methoxy-3a,5a,8,8,11a,13a-hexamethyl-3-(propan-2-yl)-2,3,3a,4,5,5a,5b,6,7,7a,8,9,10,11,11a,13,13a,13b-octadecahydro-1H-cyclopenta[a]chrysene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30939172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。